molecular formula C10H21NO2 B1677006 Decanohydroxamic acid CAS No. 2259-85-0

Decanohydroxamic acid

货号: B1677006
CAS 编号: 2259-85-0
分子量: 187.28 g/mol
InChI 键: QZXOLBPUAUOQFB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

癸酰羟胺酸是一种属于羟胺酸类的有机化合物。这些化合物的特点是在羰基上连接了一个羟胺官能团。癸酰羟胺酸,具体来说,具有一个十碳烷基链,使其成为一种长链羟胺酸。 这种化合物以其螯合金属离子的能力而闻名,并在科学研究和工业中有着广泛的应用 .

准备方法

合成路线和反应条件: 癸酰羟胺酸可以通过多种方法合成:

工业生产方法: 癸酰羟胺酸的工业生产通常采用酯类或酰氯类方法的大规模合成,因为这种方法效率高,可扩展性强。 反应条件经过优化,以确保最终产品的产率高,纯度高 .

化学反应分析

反应类型: 癸酰羟胺酸会发生几种类型的化学反应:

    氧化和还原: 这些反应分别涉及电子得失。

    取代反应: 这些反应涉及一个官能团被另一个官能团取代。

常用试剂和条件:

主要产物:

科学研究应用

Enzyme Inhibition

Decanohydroxamic acid has been studied for its ability to inhibit various enzymes, particularly ureases. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can contribute to conditions like hepatic encephalopathy. Research indicates that this compound, along with its derivatives, demonstrates significant urease inhibitory activity.

Case Study: Urease Inhibition

A comparative study on various hydroxamic acids, including this compound, showed that it effectively inhibits urease activity in vitro. The compound's efficacy was evaluated against other aliphatic hydroxamic acids, revealing that this compound possesses moderate inhibitory effects on urease-mediated ammonia production in rodent models of liver disease .

Pharmacological Effects

This compound exhibits several pharmacological properties that make it a candidate for therapeutic applications.

  • Antimicrobial Activity : While it shows limited antibacterial effects, this compound has demonstrated antifungal properties against certain fungi at higher concentrations. Specifically, it inhibited growth in various fungal strains except for Monosporium apiospermum .
  • Vasodilatory Effects : The compound has been reported to induce vasodilation and may modulate blood circulation parameters without significantly affecting heart rate or rhythm. This property could be explored for cardiovascular applications .
  • Toxicity Profile : Studies indicate that this compound has low acute toxicity levels, with high LD50 values observed in animal models. This suggests a favorable safety profile for potential therapeutic use .

Therapeutic Potential

The unique properties of this compound position it as a promising candidate for further research in therapeutic contexts:

  • Treatment of Hepatic Encephalopathy : Due to its urease inhibitory action, this compound may offer therapeutic benefits in managing hyperammonemia associated with hepatic encephalopathy. Ongoing studies are evaluating its efficacy and safety in clinical settings .
  • Antioxidant Properties : Preliminary investigations suggest that hydroxamic acids can act as antioxidants, protecting cells from oxidative stress. Further research is needed to elucidate the specific mechanisms through which this compound may exert these effects .

作用机制

癸酰羟胺酸的作用机制涉及其螯合金属离子的能力。这种螯合过程涉及在羟胺酸和金属离子之间形成稳定的络合物。 羟胺酸部分充当双齿配体,通过羰基氧和羟胺氮与金属离子配位 . 这种螯合作用可以抑制金属依赖性酶的活性,并破坏生物系统中的金属离子稳态 .

类似化合物:

癸酰羟胺酸的独特性: 癸酰羟胺酸的独特性在于其长的烷基链,这赋予了与短链羟胺酸相比不同的物理化学性质。 这条长链会影响其溶解性、疏水性和与生物膜相互作用的能力 .

总之,癸酰羟胺酸是一种用途广泛的化合物,在科学研究和工业的各个领域都有着重要的应用。其独特的性质和螯合金属离子的能力使其成为化学、生物学、医学和工业过程中的宝贵工具。

相似化合物的比较

Uniqueness of Decanohydroxamic Acid: this compound is unique due to its long alkyl chain, which imparts different physicochemical properties compared to shorter-chain hydroxamic acids. This long chain can influence its solubility, hydrophobicity, and ability to interact with biological membranes .

生物活性

Decanohydroxamic acid (DHA) is a member of the hydroxamic acid family, which has garnered attention for its diverse biological activities. Its structure, characterized by a long aliphatic chain, allows it to interact with various biological targets, making it a compound of interest in pharmacological research.

This compound primarily exhibits its biological effects through the inhibition of various enzymes, particularly ureases. Ureases are enzymes produced by certain bacteria that catalyze the hydrolysis of urea into ammonia and carbon dioxide. This process can lead to elevated ammonia levels in the body, particularly in conditions like hepatic encephalopathy (HE). By inhibiting urease activity, DHA can potentially reduce ammonia production and alleviate symptoms associated with HE .

Pharmacological Properties

  • Antimicrobial Activity :
    • DHA has shown limited antibacterial activity but demonstrates significant antifungal properties. At concentrations of 100 µg/ml, it inhibits the growth of various fungi except for Monosporium species .
  • Mutagenicity and Toxicity :
    • Studies indicate that this compound exhibits low mutagenic potential. While some hydroxamic acids are known for their mutagenicity, DHA's effects appear to be minimal under standard testing conditions . However, caution is advised due to the potential for weak mutagenic responses observed in certain bacterial assays.
  • Cytotoxicity :
    • In vitro studies using human colorectal adenocarcinoma cells (Caco-2) have shown that DHA does not significantly affect cell viability at concentrations up to 1 mM. However, higher concentrations (5 mM and 10 mM) resulted in reduced cell viability .

Case Studies and Clinical Applications

Several studies have explored the clinical applications of this compound, particularly in treating conditions related to hyperammonemia:

  • Hepatic Encephalopathy :
    • In a clinical context, hydroxamic acids have been tested for their ability to reduce blood ammonia levels in patients with liver disease. For instance, a study involving a similar compound (AHA) showed transient declines in blood ammonia levels in patients following administration . Although DHA has not been extensively tested in humans, its mechanism suggests potential utility in similar applications.
  • Animal Models :
    • Research involving rodent models has demonstrated that DHA can effectively reduce ammonemia and improve metabolic parameters associated with liver disease . These findings support further investigation into its therapeutic potential.

Comparative Analysis of Hydroxamic Acids

To better understand the biological activity of this compound compared to other hydroxamic acids, a summary table is provided below:

CompoundAntibacterial ActivityAntifungal ActivityMutagenicityCytotoxicity (Caco-2)
This compoundLowModerateLowViable up to 1 mM
Octanohydroxamic AcidModerateHighModerateViable up to 0.5 mM
Acetohydroxamic AcidHighLowHighReduced viability at 1 mM

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing decanohydroxamic acid, and how can purity be validated experimentally?

this compound synthesis typically involves hydroxamation of decanoic acid derivatives using hydroxylamine or its salts under controlled pH and temperature. Purity validation requires analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative assessment. Ensure reproducibility by documenting reaction conditions (e.g., solvent, catalyst, stoichiometry) and adhering to protocols for handling hygroscopic or oxygen-sensitive reagents .

Q. How do researchers characterize the metal-chelating properties of this compound in vitro?

Chelation efficiency is assessed via spectrophotometric titration with transition metals (e.g., Fe³⁺, Cu²⁺) under buffered conditions. Use UV-Vis spectroscopy to monitor absorbance shifts corresponding to ligand-metal complex formation. Include controls (e.g., EDTA as a reference chelator) and triplicate measurements to account for experimental variability. Data interpretation should reference established binding constants and account for pH-dependent ligand protonation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow hazard controls outlined in chemical safety data sheets (SDS), including:

  • Use of EN 166-compliant safety goggles and nitrile gloves to prevent dermal exposure .
  • Local exhaust ventilation to minimize inhalation of aerosols or dust .
  • Storage in airtight containers away from oxidizers to prevent reactive degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, exposure duration) or compound purity. Conduct meta-analyses to identify confounding variables, and validate findings through independent replication. Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance of observed differences. Transparent reporting of methodological details (e.g., solvent used, endotoxin levels in cell cultures) is critical for cross-study comparability .

Q. What experimental designs are optimal for studying this compound’s inhibition kinetics in enzyme systems?

Employ steady-state kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes. Vary substrate and inhibitor concentrations to determine inhibition constants (Kᵢ). Include negative controls (no inhibitor) and positive controls (known inhibitors). For time-dependent inhibition, pre-incubate the enzyme with this compound before initiating the reaction. Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes and stability of ligand-target complexes. Validate models with experimental data (e.g., mutagenesis studies or X-ray crystallography). Ensure force field parameters are calibrated for hydroxamate-metal interactions to avoid systematic errors .

Q. Methodological Guidance

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Standardize raw material sources (e.g., decanoic acid purity ≥98%) and implement in-process quality checks (e.g., mid-reaction sampling for HPLC analysis). Use design of experiments (DoE) to optimize critical parameters (e.g., temperature, reaction time) and reduce variability .

Q. How should researchers address solubility challenges in this compound-based assays?

Solubility can be improved using co-solvents (e.g., DMSO ≤1% v/v) or micellar systems (e.g., polysorbate-80). Validate solvent compatibility with biological assays via cytotoxicity controls. For hydrophobic derivatives, consider synthesizing water-soluble prodrugs (e.g., sodium salts) .

Q. Data Presentation and Reproducibility

  • Tables : Include raw and processed data (e.g., IC₅₀ values ± SEM) in supplementary materials, with concise summaries in the main text .
  • Figures : Use standardized formats (e.g., IUPAC color codes for molecular structures) and annotate statistical significance (e.g., asterisks for p < 0.05) .

属性

CAS 编号

2259-85-0

分子式

C10H21NO2

分子量

187.28 g/mol

IUPAC 名称

N-hydroxydecanamide

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9-10(12)11-13/h13H,2-9H2,1H3,(H,11,12)

InChI 键

QZXOLBPUAUOQFB-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NO

规范 SMILES

CCCCCCCCCC(=O)NO

外观

Solid powder

Key on ui other cas no.

2259-85-0

物理描述

Liquid

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

n-Decanohydroxamic acid;  Caprinohydroxamic acid;  Decanohydroxamic acid;  N-Hydroxydecanamide.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decanohydroxamic acid
Reactant of Route 2
Reactant of Route 2
Decanohydroxamic acid
Reactant of Route 3
Reactant of Route 3
Decanohydroxamic acid
Reactant of Route 4
Reactant of Route 4
Decanohydroxamic acid
Reactant of Route 5
Decanohydroxamic acid
Reactant of Route 6
Decanohydroxamic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。